molecular formula C11H8ClN3S B12124249 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B12124249
M. Wt: 249.72 g/mol
InChI Key: FVEMYEZRAHRDFI-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the triazoloquinoline family. This compound is characterized by the presence of a triazole ring fused to a quinoline structure, with a chlorine atom at the 7th position and a thiol group at the 1st position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazoloquinoline derivatives.

Scientific Research Applications

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate with DNA, thereby inhibiting the replication of viruses and bacteria . Additionally, its thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an antiviral and antimicrobial agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

7-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C11H8ClN3S/c1-6-4-10-13-14-11(16)15(10)9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,16)

InChI Key

FVEMYEZRAHRDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=S)N2C3=C1C=C(C=C3)Cl

Origin of Product

United States

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